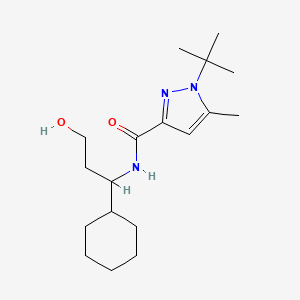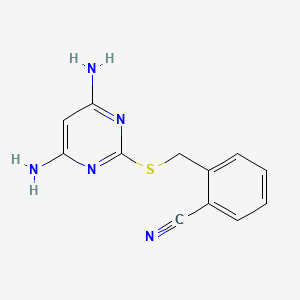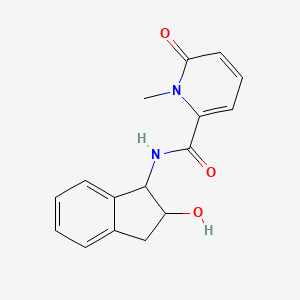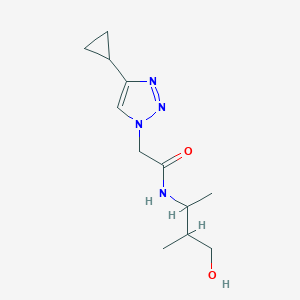
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a pyrazole derivative and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the areas where this compound has shown promising results is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been studied for its potential to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide. One area of research could be to further elucidate the mechanism of action of the compound. Another area of research could be to explore the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. The compound has shown anti-tumor activity and has been studied for its potential to modulate the immune response and reduce inflammation. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-cyclohexyl-3-hydroxypropanol with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This is followed by the reaction of the carbamate with 5-methylpyrazole-3-carboxylic acid to form the desired compound.
Eigenschaften
IUPAC Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-13-12-16(20-21(13)18(2,3)4)17(23)19-15(10-11-22)14-8-6-5-7-9-14/h12,14-15,22H,5-11H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVDBRBVRCWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NC(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)



![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)

